molecular formula C18H19ClN2O3S2 B2990338 1-(3-chlorophenyl)-4-(2-(thiophen-2-yl)ethyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide CAS No. 1040711-59-8

1-(3-chlorophenyl)-4-(2-(thiophen-2-yl)ethyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide

Cat. No. B2990338
CAS RN: 1040711-59-8
M. Wt: 410.93
InChI Key: WOHCGKFHOZKXDO-UHFFFAOYSA-N
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Description

1-(3-chlorophenyl)-4-(2-(thiophen-2-yl)ethyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide is a useful research compound. Its molecular formula is C18H19ClN2O3S2 and its molecular weight is 410.93. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Chemistry and Synthesis

  • The compound has been explored as a precursor in heterocyclic chemistry, particularly in the synthesis of fused dihydrothiophene S,S-dioxides, which are key intermediates in producing heterocyclic o-quinodimethanes. These intermediates are important for various synthetic applications (Chaloner et al., 1992).

Photophysical and Electrochemical Properties

  • Investigations have been conducted on the effects of substitution groups, like the chlorophenyl group, on the dielectric properties of related compounds. These studies are crucial for understanding the electrical conductivity and dielectric behavior of materials, which have applications in electronics and material science (Zeyada et al., 2016).

Structural Analysis and Characterization

  • Structural studies have been performed to understand the conformation and crystal packing of similar compounds. This knowledge aids in the design and synthesis of new materials with desired properties (Shen et al., 2010).

Optoelectronic and Polymer Applications

  • Research has focused on the development of polymers and copolymers incorporating thiophene derivatives for applications in photovoltaics and organic light-emitting devices. These materials are crucial for advancing renewable energy technologies and developing new types of electronic displays (Chen et al., 2010).

Antimicrobial and Anticancer Potential

  • Some studies have explored the antimicrobial and anticancer activities of pyrazole derivatives bearing similar structural features. These compounds may have potential applications in developing new pharmaceuticals (El‐Emary et al., 2006).

Molecular Docking and Quantum Chemical Calculations

  • Molecular docking and quantum chemical calculations have been used to analyze similar compounds for their potential biological activities and interactions with proteins, offering insights for drug design (Viji et al., 2020).

properties

IUPAC Name

4-(3-chlorophenyl)-6,6-dioxo-1-(2-thiophen-2-ylethyl)-4a,5,7,7a-tetrahydro-2H-thieno[3,4-b]pyrazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O3S2/c19-13-3-1-4-14(9-13)21-17-12-26(23,24)11-16(17)20(10-18(21)22)7-6-15-5-2-8-25-15/h1-5,8-9,16-17H,6-7,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOHCGKFHOZKXDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(CS1(=O)=O)N(C(=O)CN2CCC3=CC=CS3)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-chlorophenyl)-4-(2-(thiophen-2-yl)ethyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide

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